![molecular formula C19H16Cl2N2OS B5031634 2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031634.png)
2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C17H14Cl2N2OS. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzamide group.
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-chlorophenyl)-5-propyl-1,3-thiazole-2-amine and 2-chlorobenzoyl chloride.
Reaction Conditions: The 4-(4-chlorophenyl)-5-propyl-1,3-thiazole-2-amine is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using reagents like hydrogen peroxide, while reduction can be achieved using reducing agents such as sodium borohydride.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the synthesis of chitin in insects, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
Benzamide Derivatives: Compounds like 2-chloro-N-(4-chlorophenyl)benzamide share structural similarities but may differ in their biological activities and applications.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics, have similar chemical properties but may have different mechanisms of action and uses.
Chlorinated Aromatic Compounds: Other chlorinated aromatic compounds, like chlorobenzene, have similar reactivity patterns but are used in different contexts.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-2-5-16-17(12-8-10-13(20)11-9-12)22-19(25-16)23-18(24)14-6-3-4-7-15(14)21/h3-4,6-11H,2,5H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGDCQPALFPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5031551.png)
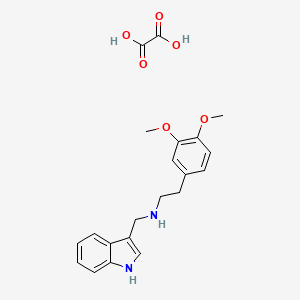
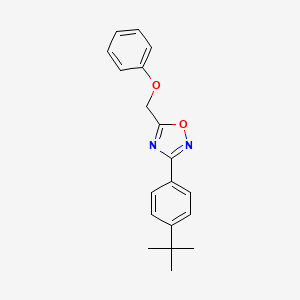
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-tert-butylacetamide](/img/structure/B5031591.png)
![4-[2-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-3-nitrobenzoic acid](/img/structure/B5031615.png)
![1-(2,6-difluorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031624.png)
![4-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5031627.png)
![5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B5031630.png)
![Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B5031631.png)
![1,9-dihydroxy-4,6-dimethyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione](/img/structure/B5031638.png)
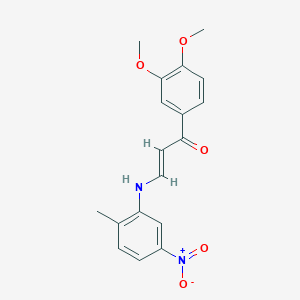
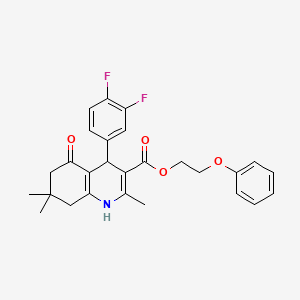
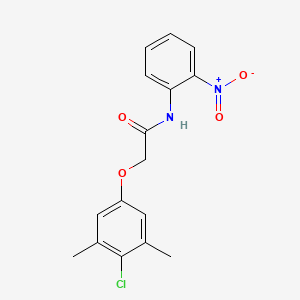
![4-[allyl(methylsulfonyl)amino]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5031664.png)
